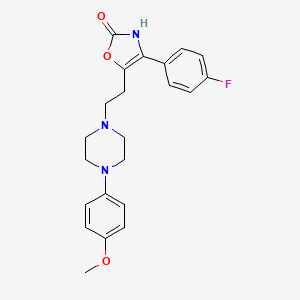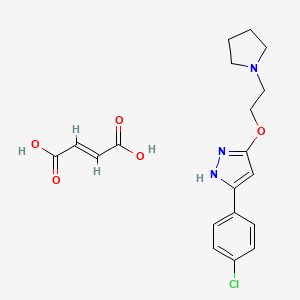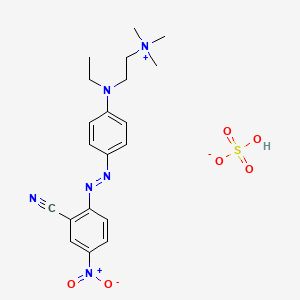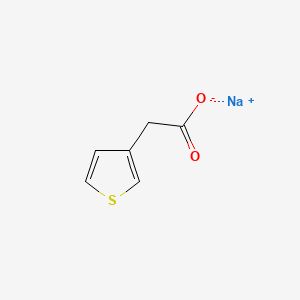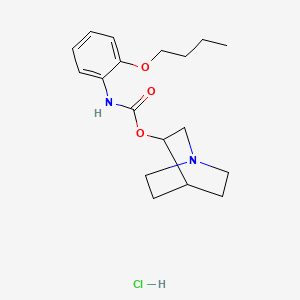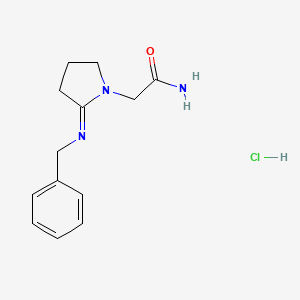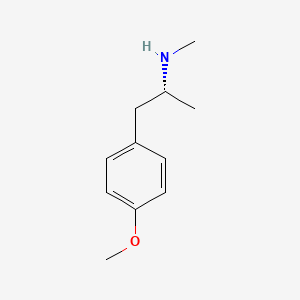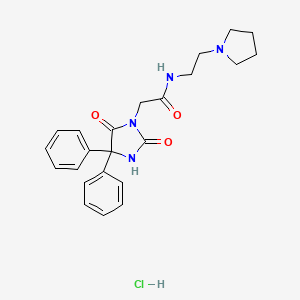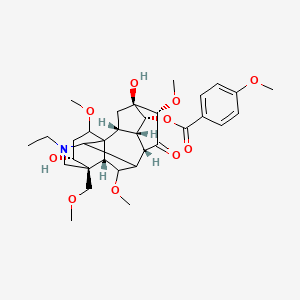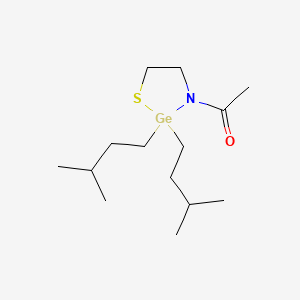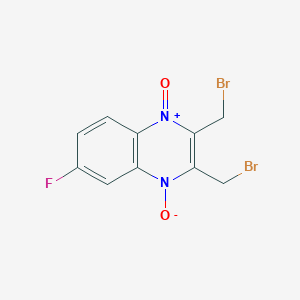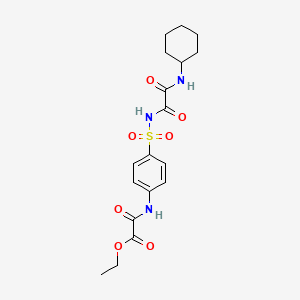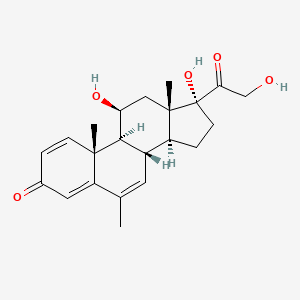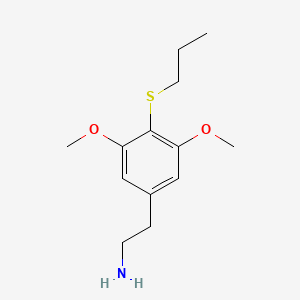
Thioproscaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioproscaline, also known as 3,5-dimethoxy-4-propylthio phenethylamine, is a lesser-known psychedelic drug. It is the 4-propylthio analog of mescaline and was first synthesized by Alexander Shulgin. In his book “Phenethylamines I Have Known And Loved” (PiHKAL), Shulgin lists the dosage range as 20–25 mg and the duration as 10–15 hours. This compound is known to cause closed-eye visuals, slight open-eye visuals, and a body load .
Vorbereitungsmethoden
Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.
Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Thioproscaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .
Wissenschaftliche Forschungsanwendungen
Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for potential therapeutic uses in treating mental health disorders, although data is limited.
Industry: Limited industrial applications due to its status as a controlled substance.
Wirkmechanismus
Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .
Vergleich Mit ähnlichen Verbindungen
Thioproscaline is similar to other psychedelic phenethylamines such as:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Proscaline: Another analog of mescaline with a similar structure but different substituents.
Thiomescaline: A thioether analog of mescaline, similar to this compound but with different alkyl groups.
This compound is unique due to its specific propylthio substitution, which alters its pharmacological properties and duration of action compared to other similar compounds .
Eigenschaften
CAS-Nummer |
90109-55-0 |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
BQFDSMXQCJFKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=C(C=C1OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


